Cobalt(II) bromide hydrate

Description

Cobalt(II) bromide hydrate (CoBr₂·xH₂O) is a purple crystalline compound with variable hydration states (e.g., hexahydrate, CoBr₂·6H₂O). It is hygroscopic and air-sensitive, with a melting point of 47–48°C and a density of 2.46 g/cm³ . Its molecular weight ranges from 218.75 (anhydrous) to 236.75 g/mol (hydrated forms), depending on the water content . The compound is used in catalysts, magnetic alloys, and as a precursor for cobalt-based pigments .

Hazards: It is classified as a carcinogen (H351), causes respiratory and skin irritation (H335, H315), and is toxic to aquatic life (H410) . Safety protocols mandate gloves, eye protection, and proper ventilation during handling .

Properties

IUPAC Name |

dibromocobalt;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Co.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZAWYGLXXRSO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

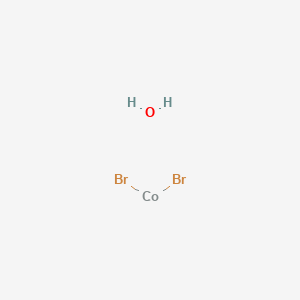

O.[Co](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CoH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583555 | |

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85017-77-2 | |

| Record name | Dibromocobalt--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reaction of Cobalt Hydroxide with Hydrobromic Acid

The most classical and widely reported method to prepare cobalt(II) bromide hydrate involves the reaction of cobalt(II) hydroxide with hydrobromic acid in aqueous solution.

$$

\text{Co(OH)}2 + 2 \text{HBr} \rightarrow \text{CoBr}2 \cdot 6 \text{H}_2\text{O}

$$

- Process: Cobalt(II) hydroxide is suspended in water and treated with an excess of hydrobromic acid.

- Result: Formation of cobalt(II) bromide hexahydrate crystals upon evaporation or cooling.

- Advantages: Straightforward, high purity product.

- Notes: The hexahydrate form is favored due to the hygroscopic nature of cobalt(II) bromide, which readily incorporates water molecules from the environment.

Crystallization from Aqueous Solution

This compound can be purified and obtained by crystallization from water:

- Dissolve cobalt(II) bromide in water at approximately 1 mL water per gram of salt.

- Partial evaporation under controlled conditions, such as in a desiccator, promotes crystallization.

- The resulting crystals are red-violet and correspond to the hydrate form.

- This method also allows isolation of various hydrated forms by controlling temperature and evaporation rate.

Reference: Glemser's method in Handbook of Preparative Inorganic Chemistry (1965).

Thermal Dehydration and Rehydration Cycles

- Starting from the hexahydrate, controlled heating at 100 °C removes four water molecules, yielding the dihydrate.

- Further heating to 130 °C produces the anhydrous cobalt(II) bromide.

- Rehydration of the anhydrous salt in humid air or aqueous media regenerates the hydrate forms.

- This thermal manipulation is useful for controlling hydration states for specific applications.

Advanced and Industrial Preparation Methods

Preparation via Redox and Mixed Metal Bromide Routes

A patent (US4138354A) describes a method for preparing cobalt bromide (including hydrates) involving:

- Reaction of cobalt compounds with bromine or hydrobromic acid in aqueous solution.

- Use of manganese compounds to influence the reaction pathway and product purity.

- Controlled agitation, filtration, and separation steps to isolate this compound.

This method is more industrially oriented, optimizing yield and purity by controlling redox conditions and impurities.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The classical preparation via cobalt hydroxide and hydrobromic acid remains the most practical and widely used laboratory method due to simplicity and high yield.

- Crystallization conditions significantly affect the hydration state and crystal quality of this compound.

- Thermal treatment allows precise control over hydration states, which is critical for catalytic and coordination chemistry applications.

- Industrial methods incorporate redox chemistry and mixed metal systems (e.g., manganese) to optimize purity, yield, and cost-effectiveness.

- The hydrate form's stability and hygroscopic nature necessitate careful handling and storage conditions to maintain desired hydration levels.

Chemical Reactions Analysis

Preparation and Hydration States

Cobalt(II) bromide hydrate is typically synthesized via the reaction of cobalt(II) hydroxide with hydrobromic acid:

The hexahydrate (CoBr₂·6H₂O) undergoes stepwise dehydration upon heating:

-

At 100°C: Loses four water molecules to form the dihydrate (CoBr₂·2H₂O) .

-

At 130°C: Transforms into anhydrous CoBr₂ (green crystals) .

| Hydrate Form | Dehydration Conditions | Appearance |

|---|---|---|

| Hexahydrate (CoBr₂·6H₂O) | Ambient | Red-purple crystals |

| Dihydrate (CoBr₂·2H₂O) | 100°C | Purple crystals |

| Anhydrous (CoBr₂) | 130°C | Green crystals |

Coordination Chemistry

This compound reacts with ligands to form complexes with distinct geometries:

Ammonia Coordination

In aqueous ammonia, oxidation produces bromopentaamminecobalt(III) bromide:

Triphenylphosphine Complexes

Reaction with triphenylphosphine (PPh₃) yields CoBr₂(PPh₃)₂, a catalyst for organic transformations such as C–C coupling .

Aqua Complexes

The tetrahydrate forms trans-[CoBr₂(H₂O)₄], confirmed by crystallographic studies .

Alkoxycarbonylation of Epoxides

CoBr₂ catalyzes the conversion of epoxides to β-hydroxyesters under CO atmosphere. Substrate scope and yields are summarized below :

| Epoxide Substrate | Product | Yield |

|---|---|---|

| 3-Phenyl epoxide | Ethyl 3-hydroxy-3-phenylpropanoate | 91% |

| 3-Benzyl epoxide | Ethyl 3-hydroxy-3-benzylpropanoate | 94% |

| 4-(Oxiran-2-yl) butyl acetate | Ethyl 3,7-dihydroxyheptanoate | 76% |

Pauson-Khand Reaction

CoBr₂ forms active catalysts with tetramethylthiourea (TMTU) for cyclopentenone synthesis under CO pressure .

Redox and Decomposition Reactions

-

Thermal decomposition in oxygen yields cobalt(II,III) oxide and bromine:

Reactivity with Acids and Bases

Scientific Research Applications

Cobalt(II) bromide hydrate is widely used in scientific research and industrial applications:

Biology and Medicine: While specific biological and medicinal applications are less common, its role as a catalyst in chemical reactions can indirectly support biological research.

Mechanism of Action

The mechanism by which cobalt(II) bromide hydrate exerts its effects primarily involves its role as a catalyst. It facilitates various chemical reactions by lowering the activation energy and providing an alternative reaction pathway. The molecular targets and pathways involved depend on the specific reaction it catalyzes. For example, in arylzincation reactions, it interacts with arylzinc iodide and lithium chloride complexes to form the desired products .

Comparison with Similar Compounds

Iron(II) Bromide Hydrate (FeBr₂·xH₂O)

Physical/Chemical Properties :

- Appearance : Green lumps or powder.

- Melting Point : 27°C.

- Density : 3.9 g/mL.

- Solubility: Water, THF, methanol, ethanol.

- Formula Weight : 215.67 g/mol (anhydrous).

Applications : Used as a pharmaceutical intermediate and synthetic reagent .

Hazards : Less toxic than cobalt(II) bromide hydrate but air-sensitive and hygroscopic. Classified under UN3260 (corrosive) .

Tetra-n-Butyl Ammonium Bromide (TBAB)

Physical/Chemical Properties :

- Structure : Organic salt (C₁₆H₃₆BrN).

- Role in Hydrates : Forms semi-clathrate hydrates with CO₂, H₂, and CH₄, reducing gas hydrate formation pressure .

Applications : Gas separation, energy storage, and carbon capture .

Comparison: Unlike this compound, TBAB is non-metallic and primarily used for its clathrate-forming properties. It operates at lower temperatures (274–292 K) and pressures (0.3–4.4 MPa) .

Lead(II) Bromide (PbBr₂)

Physical/Chemical Properties :

- Appearance : White crystalline solid.

- Melting Point : 373°C.

- Density : 6.66 g/cm³.

Applications: Limited to niche industrial uses due to lead toxicity .

Hazards: Highly toxic (affects nervous system), unlike this compound’s carcinogenicity .

Cobalt(II) Carbonate Hydrate (CoCO₃·xH₂O)

Physical/Chemical Properties :

- Appearance : Pink powder.

- Density : 4.13 g/cm³.

- Formula Weight : 118.94 g/mol (anhydrous).

Applications : Catalyst precursor and ceramic pigment .

Comparison : While both cobalt compounds are used in catalysis, the carbonate form lacks the bromide ion’s reactivity and is less hygroscopic .

Research Findings and Data Tables

Biological Activity

Cobalt(II) bromide hydrate (CoBr₂·xH₂O) is a transition metal complex that has garnered interest for its biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its coordination chemistry, where cobalt acts as a central metal ion coordinated to bromide ions and water molecules. The compound can exhibit various oxidation states and coordination geometries, which significantly influence its biological interactions.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of cobalt(II) complexes. For instance, cobalt(II) systems have shown effectiveness against various bacterial strains and fungi. In one study, heteroligand complexes formed with cobalt(II) demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effective suppression of microbial growth. The binding affinity of these complexes to DNA was also noted, suggesting a mechanism involving intercalation that may contribute to their antimicrobial effects .

2. Cytotoxicity Studies

Cytotoxicity assays using L929 mouse fibroblast cells revealed that this compound could induce cell damage at higher concentrations. The metabolic activity of these cells decreased significantly when exposed to cobalt complexes, correlating with increased nuclear damage over time . The concentration-dependent cytotoxic effects were further validated through MTT assays, which measure cell viability following exposure to cobalt compounds.

Case Study 1: Cobalt and Sickle Cell Anemia

Cobalt salts, including cobalt(II) bromide, have been investigated for their therapeutic potential in treating sickle cell anemia. Research indicates that cobalt can stimulate erythropoiesis (red blood cell production), thus providing a potential treatment avenue for patients suffering from this condition .

Case Study 2: Toxicological Assessments

A notable case involved the acute toxicity of cobalt chloride, a related compound, where ingestion led to severe health complications. Symptoms included respiratory distress and cardiac arrest, highlighting the risks associated with cobalt exposure . Such findings underscore the importance of understanding the safe handling and dosage of cobalt compounds in both clinical and laboratory settings.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Cobalt complexes have shown a propensity to bind to DNA, which may disrupt replication and transcription processes in microbial cells .

- Oxidative Stress : The release of reactive oxygen species (ROS) upon interaction with biological systems can lead to oxidative damage in cells, contributing to cytotoxicity .

- Immunological Effects : Cobalt ions may interact with immune cells, potentially leading to immunosensitization or modulation of immune responses .

Table 1: Summary of Biological Activities of this compound

Table 2: Cytotoxicity Assay Results (MTT Assay)

| Treatment Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.5 | 84.4 |

| 1.0 | 57.9 |

| 2.0 | 40.3 |

| 5.0 | 26.3 |

Q & A

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling cobalt(II) bromide hydrate in laboratory settings?

this compound requires strict safety measures due to its acute toxicity (oral, dermal, and inhalation), skin/eye irritation, and potential carcinogenicity. Key protocols include:

- PPE : Dust masks (JIS T 8151), chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing to avoid skin contact .

- Ventilation : Use local exhaust systems to minimize inhalation of dust or vapors .

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure, avoiding induced vomiting if ingested, and medical consultation .

Q. How can researchers determine the hydration level of this compound experimentally?

Hydration levels are typically quantified using:

- Thermogravimetric Analysis (TGA) : Measures mass loss upon heating to differentiate between anhydrous (CoBr₂) and hydrated (CoBr₂·xH₂O) forms .

- Differential Scanning Calorimetry (DSC) : Identifies endothermic peaks corresponding to water release .

- Elemental Analysis : Confirms stoichiometry via CHN or halogen-specific methods .

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via:

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store in airtight, moisture-resistant containers (glass recommended) at room temperature, away from light and incompatible substances (e.g., acids). Ensure ventilation to prevent humidity-induced degradation .

Q. How should waste containing this compound be disposed of to minimize environmental impact?

Follow hazardous waste regulations:

- Neutralization : Not recommended without expert oversight due to cobalt’s toxicity.

- Containment : Collect waste in sealed containers labeled for metal disposal. Avoid drainage into waterways .

Advanced Research Questions

Q. How can researchers control the hydration state of cobalt(II) bromide during synthesis to achieve desired crystalline phases?

- Solvent Activity Adjustment : Use desiccants (e.g., molecular sieves) or humidity-controlled environments to regulate water uptake .

- Thermal Gradients : Gradual heating/cooling cycles to stabilize specific hydrates, validated by X-ray diffraction (XRD) .

Q. What role does this compound play in coordination chemistry, particularly in forming complexes with organic ligands?

CoBr₂·xH₂O acts as a Lewis acid, coordinating with ligands like Schiff bases or organotellurium compounds. For example:

Q. What methodologies are used to investigate the magnetic properties of this compound and its derivatives?

Q. How does this compound function as a catalyst in organic reactions such as Suzuki coupling?

Q. How can discrepancies in reported thermodynamic data (e.g., solubility, phase diagrams) for this compound be resolved?

- Hydration State Verification : Ensure consistent characterization (e.g., TGA, XRD) to avoid conflating data from anhydrous and hydrated forms .

- Comparative Studies : Cross-reference with analogous systems (e.g., TBAB hydrates) to identify methodological biases in pressure/temperature-dependent measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.